N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide
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Overview
Description
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 4-chlorophenyl group, and an oxalamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The compound interacts with AchE, leading to a significant reduction in AchE levels . This interaction affects the normal transmission of nerve pulses in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic synapsis in vertebrates, which permits the transmission of neural pulses to the post-cholinergic synapsis . This disruption in the cholinergic pathway can lead to significant changes in the organism’s behavior and survival.
Pharmacokinetics
Similar compounds have been synthesized via reactions involving suitable chalcones and p-hydrazinobenzenesulfonamide hydrochloride . The reactions were monitored using thin-layer chromatography (TLC), suggesting that the compound may have certain solubility characteristics that could impact its bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in AchE activity, leading to disruptions in nerve pulse transmission . This can lead to behavioral changes, movement impairments, and a decrease in the survival rate of organisms .
Action Environment
Similar compounds have shown good antimicrobial activity against various microorganisms , suggesting that the compound’s action may be influenced by the presence of certain microorganisms in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, typically using a chlorinated aromatic compound and a suitable base.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride and a dimethylaminoethylamine derivative under controlled conditions to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Chlorinated aromatic compounds, suitable bases or acids, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
Scientific Research Applications
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study various biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar thieno[3,4-c]pyrazole core structure.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Imidazole Containing Compounds: Compounds with a similar heterocyclic structure and broad range of chemical and biological properties.
Uniqueness
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S/c1-22(2)8-7-19-16(24)17(25)20-15-13-9-26-10-14(13)21-23(15)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEWRLHMQCJKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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